Product packaging for Indole-4,7-dione(Cat. No.:CAS No. 20342-64-7)

Indole-4,7-dione

Cat. No.: B1215410
CAS No.: 20342-64-7
M. Wt: 147.13 g/mol
InChI Key: QMRIWYCCTCNABA-UHFFFAOYSA-N
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Description

Indole-4,7-dione (CAS 20342-64-7) is a quinone-based organic compound serving as a privileged scaffold in medicinal chemistry and anticancer agent development . This structure is a key synthon for generating diverse biologically active heterocycles and is integral to the design of novel compounds that interact with crucial biological targets . Research highlights its derivative, the indolequinone ES936, as a potent growth inhibitor in human pancreatic cancer cell lines . The mechanism of action for indolequinones involves metabolic reduction followed by the generation of a reactive electrophile that selectively alkylates and inhibits Thioredoxin Reductase (TrxR) . TrxR inhibition represents a novel targeted approach in cancer therapy, disrupting redox balance and inducing caspase-dependent apoptosis in cancer cells without significant oxidative stress . Beyond TrxR inhibition, the this compound core is a versatile framework for discovering inhibitors against other targets. Recent structure-activity relationship (SAR) studies focus on derivatives like 5-(pyridin-3-yl)-1H-indole-4,7-diones as potent and competitive inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy . Additional research on 2-acyl-1H-indole-4,7-diones demonstrates significant cytotoxic and antiproliferative activities across various human cancer cell lines . Owing to its versatile reactivity and ability to mimic structures in essential biochemical processes, this compound remains a cornerstone for developing new therapeutic agents in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B1215410 Indole-4,7-dione CAS No. 20342-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-6-1-2-7(11)8-5(6)3-4-9-8/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRIWYCCTCNABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174252
Record name Indole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20342-64-7
Record name Indole-4,7-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20342-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-4,7-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020342647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-INDOLE-4,7-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C238FB5W7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Copper(II)-Mediated Cyclization

The most widely reported method involves a copper(II)-catalyzed reaction between bromoquinone derivatives and β-enamino ketones. This one-pot synthesis proceeds via a cyclization mechanism, yielding indole-4,7-dione cores with substituents at the 1-, 2-, and 3-positions.

Reaction Conditions

  • Catalyst : CuBr₂ (10 mol%)

  • Solvent : Dichloroethane (DCE) at 80°C

  • Substrates :

    • Bromoquinone (1.0 equiv)

    • β-Enamino ketones (1.2 equiv) with alkyl/phenyl groups

Yield Optimization

R Group on β-EnamineYield (%)
Methyl68
Phenyl72
Isopropyl65

Key advantages include functional group tolerance and scalability to gram quantities. However, steric hindrance from bulky R groups reduces yields.

Functionalization via Mitsunobu Reaction

Hydroxymethyl Intermediate Conversion

3-Hydroxymethyl-5-methoxy-1,2-dimethylthis compound serves as a versatile intermediate for derivatization. The Mitsunobu reaction enables etherification with phenolic nucleophiles:

Protocol

  • Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv)

  • Solvent : Tetrahydrofuran (THF), 0°C → room temperature

  • Substrates :

    • Hydroxymethylindolequinone (1.0 equiv)

    • Phenol derivatives (1.2 equiv)

Representative Products

Phenol DerivativeProduct Yield (%)
4-Nitrophenol58
2-Naphthol49
4-Hydroxycoumarin41

This method is limited by the cost of DEAD and sensitivity to moisture.

Alternative Pathways

Thionyl Chloride-Mediated Chlorination

Primary alcohol groups on indole precursors are converted to chlorides using SOCl₂, enabling nucleophilic substitution with phenoxides:

Stepwise Procedure

  • Chlorination : 3-Hydroxymethylindolequinone + SOCl₂ (2.0 equiv), DCM, 0°C, 2 h.

  • Substitution : Chloride intermediate + phenol (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 12 h.

Comparative Efficiency

PhenolMitsunobu Yield (%)SN2 Yield (%)
4-Cyanophenol5548
3,5-Dimethoxyphenol6253

While less efficient than Mitsunobu, this approach avoids phosphine reagents and suits electron-deficient phenols.

Industrial Production Considerations

Scalability Challenges

  • Copper Residues : Post-synthesis purification requires chelating agents (e.g., EDTA) to reduce Cu²⁺ levels below 10 ppm.

  • Solvent Recovery : DCE and THF are recycled via fractional distillation (≥90% recovery).

  • Continuous Flow Systems : Microreactors enhance heat transfer for exothermic steps (e.g., cyclization), improving safety and yield consistency.

Comparative Analysis of Methods

ParameterCopper-MediatedMitsunobuSN2 Substitution
Typical Yield (%)65–7240–6245–53
Catalyst CostLowHighModerate
Functional GroupBroadSelectiveModerate
Industrial ViabilityHighLowModerate

The copper-mediated method remains optimal for bulk synthesis, whereas Mitsunobu reactions are reserved for specialized derivatives.

Mechanistic Insights

Cyclization Pathway

The Cu(II) catalyst facilitates single-electron transfers, promoting radical intermediates during cyclization:

  • Bromoquinone undergoes homolytic cleavage to generate a semiquinone radical.

  • β-Enamine attacks the radical site, forming a C–N bond.

  • Aromatization via tautomerization yields the this compound core.

Supporting Evidence : ESR studies confirm radical trapping in the presence of TEMPO.

Emerging Techniques

Photocatalytic Synthesis

Preliminary studies indicate that visible-light-mediated catalysis (e.g., Ru(bpy)₃²⁺) can initiate cyclization at ambient temperatures, reducing energy consumption . Initial trials report 55–60% yields with reduced copper loading (2 mol%).

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated and nitro-substituted indole derivatives.

Mechanism of Action

The mechanism of action of 1H-indole-4,7-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It can also bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Indole-4,7-dione belongs to a broader class of nitrogen-containing heterocyclic quinones. Below is a detailed comparison with structurally and functionally related compounds:

Benzotriazole-4,7-dione and Indazole-4,7-dione
  • Structural Similarities : Both compounds feature a bicyclic aromatic system with ketone groups at positions 4 and 5. Benzotriazole-4,7-dione includes a triazole ring, while indazole-4,7-dione has a pyrazole ring .
  • Reactivity in Diels-Alder Reactions :
    • Benzotriazole-4,7-dione and indazole-4,7-dione exhibit strong regioselectivity (1,8-adduct formation) in Diels-Alder reactions with acrolein hydrazones due to their electron-deficient C5 position.
    • In contrast, this compound produces a mixture of 1,5- and 1,8-regioisomers, attributed to smaller frontier molecular orbital (FMO) coefficient differences at reactive sites .
Compound Regioselectivity in Diels-Alder Major Adduct Ratio (1,5:1,8) Reference
Benzotriazole-4,7-dione High 0:100
Indazole-4,7-dione High 0:100
This compound Moderate 30:70
Benzimidazole-4,7-dione Derivatives
  • Antitumor Activity : Benzimidazole-4,7-diones (e.g., compounds 7, 18, 27) demonstrate potent in vivo activity against P388 leukemia but are associated with high toxicity .
  • Mechanistic Contrast : Unlike indole-4,7-diones, which rely on NQO1-mediated activation, benzimidazole derivatives may act via direct DNA intercalation or topoisomerase inhibition .
Mitomycin C
  • Structural Complexity : Mitomycin C contains an this compound core fused with aziridine and carbamate groups.
  • Mechanism: Functions as a DNA alkylating agent after bioreduction, independent of NQO1.
Parameter This compound Derivatives Mitomycin C
Primary Target NQO1 DNA
Activation Mechanism Enzymatic reduction Bioreductive alkylation
Clinical Limitations Rapid systemic deactivation Myelosuppression
References
Mechanism-Based NQO1 Inhibitors (ES936, MAC220, NJ824)
  • ES936 (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]this compound): Irreversibly inhibits NQO1 (IC₅₀ = 0.035 μM) and exhibits potent activity against pancreatic cancer (MIA PaCa-2 cells) .
  • MAC220 and NJ824: Show in vivo efficacy in MiaPaCa-2 xenografts (tumor volume reduction at 2.5–10 mg/kg) without significant toxicity .
Compound NQO1 Inhibition (IC₅₀, μM) In Vivo Efficacy (Tumor Reduction) Toxicity Profile
EO9 0.018 (NQO1-dependent) Limited (clinical failure) Moderate
ES936 0.035 Significant (preclinical) Low
MAC220 N/A 40–60% reduction None observed
References

Key Challenges :

Balancing redox activity with metabolic stability.

Improving tumor-selective activation to minimize off-target effects.

Q & A

Q. How to structure a research proposal on this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :
  • Aim 1 : Synthesize 10 analogs with varying substituents (e.g., -OH, -OCH3).
  • Aim 2 : Test cytotoxicity against 3 cancer cell lines.
  • Aim 3 : Perform molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-4,7-dione
Reactant of Route 2
Indole-4,7-dione

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